Globo-B heptaose Globo-B heptaose
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212878
InChI:
SMILES:
Molecular Formula: C32H55NO26
Molecular Weight:

Globo-B heptaose

CAS No.:

Cat. No.: VC0212878

Molecular Formula: C32H55NO26

Molecular Weight:

* For research use only. Not for human or veterinary use.

Globo-B  heptaose -

Specification

Molecular Formula C32H55NO26

Introduction

Chemical Structure and Properties

Globo-B heptaose consists of a specific arrangement of seven monosaccharide units forming a heptasaccharide structure. Its chemical structure is characterized as GalNAcα1-3GalNAcβ1-3Galα1-4Galβ1-4Glc, where GalNAc stands for N-acetylgalactosamine and Gal represents galactose. When conjugated with proteins or other carriers, additional components may be attached to this core structure .

The molecular formula of Globo-B heptaose (when linked to BSA) is C67H112N8O40S1, with a molecular weight of 1701.71 Da . When linked to desthiobiotin, it has a molecular weight of 1671.65 Da . These variations in molecular weight depend on the specific linkage and carrier molecules attached to the core heptasaccharide.

A key distinguishing feature of Globo-B heptaose compared to Globo-A heptaose is the pattern of N-acetylgalactosamine residues. Whereas Globo-A has a single GalNAc residue in its structure, Globo-B contains two GalNAc residues, which influences its conformational properties and biological interactions .

Synthesis Methods

The synthesis of Globo-B heptaose involves sophisticated methodologies due to its complex structure. Several approaches have been developed for the preparation of this compound:

Chemical Synthesis

Chemical synthesis of Globo-B heptaose typically involves a combination of stereoselective glycosylation reactions. The approach is similar to that used for related compounds like Globo-H, where the synthesis requires careful control of stereochemistry and protecting group manipulations. The strategy often involves dividing the heptasaccharide into smaller building blocks that are sequentially assembled .

The synthesis typically proceeds from the reducing end to the non-reducing end through a preactivation-based strategy. This involves the preparation of monosaccharide or disaccharide building blocks with appropriate protecting groups, followed by sequential glycosylation reactions to assemble the complete structure .

Chemoenzymatic Approaches

Chemoenzymatic methods combine chemical synthesis with enzymatic glycosylation steps. This approach leverages the high specificity of glycosyltransferase enzymes to control the stereochemistry of glycosidic bonds, while chemical methods are used for steps where enzymatic reactions may be challenging .

One common approach involves the chemical synthesis of core structures followed by enzymatic elaboration using specific glycosyltransferases, such as β1,3-galactosyltransferase or α-1,3-N-acetylgalactosaminyltransferase, to install the terminal sugar residues .

Biological Functions and Activity

Globo-B heptaose exhibits significant biological activity due to its structural complexity and specific arrangement of sugar residues:

Cell Recognition and Signaling

As a globo-series glycosphingolipid, Globo-B heptaose likely participates in cell-cell recognition processes. The specific arrangement of sugar residues allows for interactions with lectins and other carbohydrate-binding proteins, which can influence cellular signaling pathways .

Immune Response Modulation

Glycosphingolipids including Globo-B heptaose can modulate immune responses through interactions with immune receptors. When conjugated to carrier proteins like BSA, these compounds can potentially trigger specific immune responses, making them valuable tools for immunological research .

Research Applications

Globo-B heptaose and its conjugates have several important applications in research:

Glycobiology Research

Globo-B heptaose serves as a valuable tool for studying carbohydrate-protein interactions and the role of complex glycans in biological systems. Its defined structure makes it useful for investigating the specificity of carbohydrate-binding proteins and the functional consequences of these interactions .

Immunological Studies

When conjugated to carrier proteins like BSA, Globo-B heptaose can be used to study antibody responses to specific carbohydrate epitopes. This has applications in understanding immune recognition of glycan structures and potentially in vaccine development research .

Analytical Standards

Purified Globo-B heptaose and its derivatives serve as analytical standards for the characterization of glycosphingolipids in biological samples. These standards are essential for accurate identification and quantification of glycan structures using techniques such as mass spectrometry and high-performance liquid chromatography .

Drug Development Research

The specific binding properties of glycosphingolipids like Globo-B heptaose make them potential targets for drug development. Understanding the structure-activity relationships of these compounds can inform the design of therapeutics targeting carbohydrate-mediated processes .

Comparison with Related Compounds

Globo-B heptaose shares structural similarities with other globo-series compounds but has distinct features that differentiate it from related glycosphingolipids. Table 1 provides a comparison of Globo-B heptaose with related compounds:

Table 1: Structural Comparison of Globo-B Heptaose with Related Glycosphingolipids

CompoundStructureNumber of Sugar ResiduesDistinguishing Features
Globo-B heptaoseGalNAcα1-3GalNAcβ1-3Galα1-4Galβ1-4Glc7Contains two GalNAc residues; more complex branching patterns
Globo-A heptaoseGalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc7Contains fucose and GalNAc residues
Globo-H hexaoseFucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc6Contains fucose; expressed in cancer cells
Globopentaose (Gb5)Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc5Also known as Stage Specific Embryonic Antigen 3a (SSEA-3a)
Globo-B heptaose-BSA conjugateGalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-BSA7 + BSAConjugated to BSA carrier protein

Current Research and Future Perspectives

Advances in Synthetic Methodologies

Recent advances in carbohydrate chemistry have facilitated more efficient synthesis of complex glycans like Globo-B heptaose. The development of new glycosylation methods, protecting group strategies, and stereoselective reactions continues to improve access to these challenging structures .

Biological Investigations

Ongoing research is exploring the biological roles of globo-series glycosphingolipids, including their involvement in cancer biology and immunomodulation. Studies involving Globo-B heptaose may provide insights into carbohydrate-mediated cellular processes and potential therapeutic applications .

Analytical Developments

Improvements in analytical techniques, particularly mass spectrometry and NMR spectroscopy, are enhancing the structural characterization of complex glycans like Globo-B heptaose. These advances facilitate more detailed structure-function studies and enable the detection of subtle structural variations .

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